6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-methylnicotinonitrile
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Overview
Description
Pydiflumetofen is a broad-spectrum fungicide used in agriculture to protect crops from fungal diseases . It was first marketed by Syngenta in 2016 using their brand name Miravis . The compound is an amide which combines a pyrazole acid with a substituted phenethylamine to give an inhibitor of succinate dehydrogenase , an enzyme that inhibits cellular respiration in almost all living organisms .
Synthesis Analysis
Pydiflumetofen combines 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with a novel amine derivative which was made from 2,4,6-trichlorobenzaldehyde . A nitrostyrene is formed in a Henry reaction between the aldehyde and nitroethane. A reduction reaction converts it to a ketone which forms an imine with methoxyamine .Physical and Chemical Properties Analysis
Pydiflumetofen has a chemical formula of C16H16Cl3F2N3O2 and a molar mass of 426.67 . It appears as an off-white solid with a melting point of 113°C . It has a solubility in water of 1.5 mg/L at 20 °C and a log P of 3.8 .Scientific Research Applications
Chemical Synthesis and Biological Activity
The compound 6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-methylnicotinonitrile is involved in the synthesis of various heterocyclic compounds that exhibit significant biological activities. For instance, derivatives synthesized from related chemical structures have been explored for their antimicrobial activities. Compounds like 5-[6-aryl-2-(4-methoxybenzyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methylene-pyrimidine-2,4,6-triones, derived through similar synthetic pathways, demonstrated potential antibacterial and antifungal properties (Badige, Shetty, Lamani, & Khazi, 2009). Similarly, methylene-bis-thiazolidinone derivatives prepared from analogous chemical structures have been evaluated for their nematicidal and antibacterial activities, showing promise in agricultural applications (Srinivas, Nagaraj, & Reddy, 2008).
Material Science and Synthetic Methodologies
In material science and synthetic chemistry, the compound's related structures have contributed to novel synthetic methodologies and the development of new materials. For example, the synthesis and characterization of polyphenolic compounds based on gallates, which include structures similar to this compound, have shown potential in inhibiting the growth of human hepatoma cells, offering insights into new anticancer agents (Xiao, Fang, Shi, Ding, Xu, & Zhu, 2007). Additionally, regioselective reductive ring-opening methodologies involving related chemical structures have led to innovative protecting-group strategies in synthetic chemistry, facilitating the synthesis of complex molecules (Johansson & Samuelsson, 1984).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-(difluoromethyl)-2-[(5-formyl-2-methoxyphenyl)methylsulfanyl]-4-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c1-10-5-14(16(18)19)21-17(13(10)7-20)24-9-12-6-11(8-22)3-4-15(12)23-2/h3-6,8,16H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGXHVQZRIDREU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)C=O)OC)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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